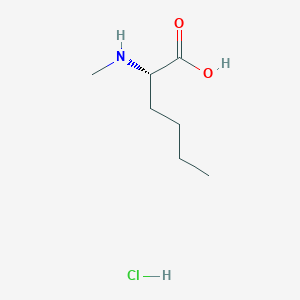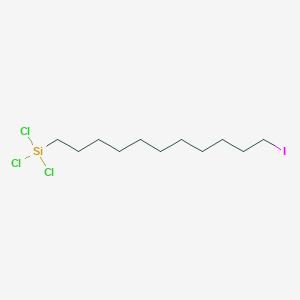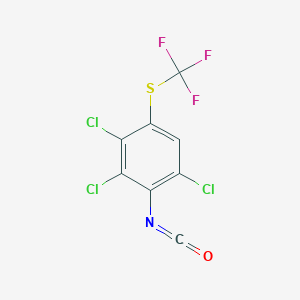
3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride is a chemical compound with the molecular formula C10H21ClN2O2. It is commonly used in research and development, particularly in the fields of organic synthesis and pharmaceutical testing . The compound is known for its high purity and stability, making it a valuable reagent in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride typically involves the following steps :
Dissolution: Dissolve 3-Methylamino-pyrrolidine-1-carboxylic acid in a sodium hydroxide solution.
Addition of Reagents: Sequentially add tetrahydrofuran and di-tert-butyl dicarbonate while maintaining the pH at 8-9.
Reaction: Allow the reaction to proceed for 12 hours.
Extraction: Extract the product using ethyl acetate.
Acidification: Acidify the aqueous phase with hydrochloric acid to a pH of 1-2.
Final Extraction: Extract the final product with ethyl acetate and wash with saturated saline solution.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and conditions typically involve the use of a base such as sodium hydroxide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride has a wide range of applications in scientific research :
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride involves its interaction with specific molecular targets . The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(Methylamino)pyrrolidine-1-carboxylic acid tert-butyl ester
- (S)-3-(Methylamino)pyrrolidine-1-carboxylic acid tert-butyl ester
- 1-Pyrrolidinecarboxylic acid, 3-amino-, 1,1-dimethylethyl ester
Uniqueness
3-Methylamino-pyrrolidine-1-carboxylic acid tert-butyl ester hydrochloride is unique due to its high purity and stability, making it a preferred choice in research and industrial applications. Its specific molecular structure allows for versatile chemical reactions and interactions, distinguishing it from other similar compounds .
Propiedades
IUPAC Name |
tert-butyl 3-(methylamino)pyrrolidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-6-5-8(7-12)11-4;/h8,11H,5-7H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPYESMMWKHVRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B6342860.png)
![5-Amino-1-boc-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl hydrochloride](/img/structure/B6342867.png)
![Tert-butyl N-[3-(benzylamino)propyl]carbamate hydrochloride](/img/structure/B6342875.png)




![6-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]hexylphosphonic acid](/img/structure/B6342920.png)






